molecular formula C10H7F2NO3 B1429023 2-(3,3-Difluoro-2-oxoindolin-1-yl)acetic acid CAS No. 1239462-73-7

2-(3,3-Difluoro-2-oxoindolin-1-yl)acetic acid

Cat. No.: B1429023
CAS No.: 1239462-73-7
M. Wt: 227.16 g/mol
InChI Key: WJIHEGXZOMSHNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,3-Difluoro-2-oxoindolin-1-yl)acetic acid is a chemical compound characterized by its unique structure, which includes a difluoro group and an oxoindolin moiety. This compound is part of the indole derivatives family, which are known for their significant biological and pharmaceutical applications.

Biochemical Analysis

Biochemical Properties

2-(3,3-Difluoro-2-oxoindolin-1-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to specific receptors on the cell surface, triggering a cascade of intracellular events that lead to the activation or inhibition of downstream signaling pathways. Additionally, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions, such as exposure to light or extreme pH levels. Long-term exposure to this compound has been associated with alterations in cellular metabolism and function, which can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, this compound has been shown to affect the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in the levels of intermediates and overall metabolic flux .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity. For instance, the compound may be transported into cells via organic anion transporters, which facilitate its uptake and distribution within the cellular compartments .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The specific localization of this compound can determine its impact on cellular processes and overall cellular health .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,3-Difluoro-2-oxoindolin-1-yl)acetic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with the appropriate indole derivative and difluoro reagents.

  • Oxidation Reaction: The indole derivative undergoes an oxidation reaction to introduce the oxo group.

  • Substitution Reaction: The difluoro group is introduced through a substitution reaction.

  • Acetylation: Finally, the compound is acetylated to form the acetic acid derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(3,3-Difluoro-2-oxoindolin-1-yl)acetic acid can undergo various chemical reactions, including:

  • Oxidation: The oxo group can be further oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to modify the difluoro group.

  • Substitution: Substitution reactions can introduce different functional groups to the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

2-(3,3-Difluoro-2-oxoindolin-1-yl)acetic acid has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex molecules.

  • Biology: The compound can be used to study biological processes and interactions.

  • Industry: It can be used in the production of materials with specific properties.

Comparison with Similar Compounds

2-(3,3-Difluoro-2-oxoindolin-1-yl)acetic acid is unique due to its difluoro group and oxoindolin structure. Similar compounds include:

  • Indole-3-acetic acid: A naturally occurring plant hormone.

  • 2-oxoindoline derivatives: Other derivatives of oxoindoline with different substituents.

These compounds share structural similarities but differ in their functional groups and biological activities.

Properties

IUPAC Name

2-(3,3-difluoro-2-oxoindol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO3/c11-10(12)6-3-1-2-4-7(6)13(9(10)16)5-8(14)15/h1-4H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJIHEGXZOMSHNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2CC(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 30 mL reaction vial was charged with tert-butyl 2-(3,3-difluoro-2-oxoindolin-1-yl)acetate (275 mg, 1 mmol) as a yellow oil. DCM (3 mL) was added, followed by an equal volume of formic acid. The reaction was stirred for 16 h. The reaction mixture was concentrated under reduced pressure to give 2-(3,3-difluoro-2-oxoindolin-1-yl)acetic acid as a yellow solid. The desired M+H (228) was observed in the LCMS using the method [1] with a retention time of 1.652 min.
Name
tert-butyl 2-(3,3-difluoro-2-oxoindolin-1-yl)acetate
Quantity
275 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3,3-Difluoro-2-oxoindolin-1-yl)acetic acid
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2-(3,3-Difluoro-2-oxoindolin-1-yl)acetic acid
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2-(3,3-Difluoro-2-oxoindolin-1-yl)acetic acid

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